Product packaging for Desacetyl Famciclovir(Cat. No.:CAS No. 104227-88-5)

Desacetyl Famciclovir

Cat. No.: B193938
CAS No.: 104227-88-5
M. Wt: 279.3 g/mol
InChI Key: OUMGIMAEASXOJH-UHFFFAOYSA-N
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Description

Contextualization of Famciclovir (B1672041) as a Prodrug to Penciclovir (B1679225)

Famciclovir is an orally administered prodrug that is effectively converted into the active antiviral compound, penciclovir. drugbank.compatsnap.comhres.ca Famciclovir itself does not possess antiviral properties but undergoes significant biotransformation after administration to yield penciclovir, which is active against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). drugbank.comfda.govskintherapyletter.com The rationale behind developing famciclovir as a prodrug was to enhance the oral bioavailability of penciclovir. hres.canih.govasm.org Penciclovir, when administered orally on its own, is poorly absorbed. nih.govasm.org The use of famciclovir as a prodrug results in a high systemic availability of penciclovir, approximately 77%. hres.cafda.govresearchgate.net

Following oral intake, famciclovir is well-absorbed and undergoes rapid and extensive first-pass metabolism in the intestine and liver. nih.govnih.govnih.gov This efficient conversion ensures that clinically effective concentrations of penciclovir are achieved in the plasma. researchgate.net The active penciclovir is then phosphorylated by viral thymidine (B127349) kinase within infected cells, ultimately forming penciclovir triphosphate. patsnap.comnii.ac.jp This active triphosphate form selectively inhibits viral DNA polymerase, thereby halting viral DNA synthesis and replication. drugbank.compatsnap.com

Identification of Desacetyl Famciclovir as a Key Metabolic Intermediate in the Biotransformation Pathway

The metabolic conversion of famciclovir to penciclovir is a multi-step process involving key intermediates. nii.ac.jp The primary pathway involves hydrolysis of the acetyl groups followed by oxidation. fda.govnih.govasm.org After oral administration, famciclovir is deacetylated to form penciclovir. fda.gov One of the initial metabolites in this cascade is this compound. scbt.comsmpdb.casmpdb.ca

The major metabolic route proceeds through the removal of both acetyl groups (di-deacetylation) to form an intermediate known as 6-deoxypenciclovir (B18198) (also referred to as BRL 42359). nih.govresearchgate.netasm.orgnih.gov This di-deacetylation step is followed by oxidation at the 6-position of the purine (B94841) ring by the enzyme aldehyde oxidase in the liver to produce the active penciclovir. fda.govnih.govnih.gov While 6-deoxypenciclovir is the main intermediate precursor to penciclovir, monoacetylated forms, including this compound, are also formed during this biotransformation. fda.gov However, these monoacetylated metabolites and 6-deoxypenciclovir are considered inactive. fda.gov In plasma, after an oral dose of famciclovir, penciclovir and its precursor 6-deoxypenciclovir are the main compounds detected consistently. asm.orgnih.govclinicaltrials.gov

Research Significance of Elucidating this compound Biotransformation Dynamics

Understanding the biotransformation dynamics of famciclovir, including the formation and conversion of intermediates like this compound and 6-deoxypenciclovir, is of significant research importance. The efficiency of this metabolic conversion directly impacts the pharmacokinetic profile and therapeutic efficacy of the active drug, penciclovir. nih.govnii.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O3 B193938 Desacetyl Famciclovir CAS No. 104227-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMGIMAEASXOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434620
Record name Desacetyl Famciclovir
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URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-88-5
Record name 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104227-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Bioconversion Dynamics of Desacetyl Famciclovir

Initial Deacetylation of Famciclovir (B1672041) to Desacetyl Famciclovir

Famciclovir, chemically described as the diacetyl 6-deoxy analog of penciclovir (B1679225), begins its activation cascade with the hydrolysis of its acetyl groups. nih.govnih.gov This initial biotransformation step is catalyzed by esterase enzymes. researchgate.netsmolecule.com The process involves the removal of one of the two acetyl groups from the famciclovir molecule, resulting in the formation of monoacetylated penciclovir, also known as this compound. fda.govscbt.com This conversion is a critical prerequisite for the subsequent enzymatic reactions that lead to the generation of the active antiviral compound.

Subsequent Conversion of this compound to Active Penciclovir Precursors

Following its formation, this compound undergoes further metabolic changes, ultimately leading to the production of penciclovir. This part of the pathway involves deacetylation and oxidation.

Formation of Di-desacetyl Famciclovir (BRL 42359 / Deoxypenciclovir)

The next step in the metabolic sequence is the removal of the second acetyl group from this compound. This deacetylation reaction yields di-desacetyl famciclovir, a compound also identified by the code BRL 42359 and synonymously known as 6-deoxypenciclovir (B18198). nih.govcaymanchem.commedchemexpress.com This metabolite is an inactive precursor to penciclovir. caymanchem.comnih.gov Studies in both animals and humans have consistently shown that after oral administration of famciclovir, BRL 42359 is a major metabolite detected in plasma alongside penciclovir. nih.govsigmaaldrich.comnih.gov

Aldehyde Oxidase-Mediated Oxidation from Deoxypenciclovir to Penciclovir

The final and rate-limiting step in the conversion of famciclovir's precursors to the active drug is the oxidation of BRL 42359 (6-deoxypenciclovir). nih.govsigmaaldrich.com This crucial transformation is mediated by the enzyme aldehyde oxidase, which catalyzes the 6-oxidation of the purine (B94841) ring on BRL 42359 to form penciclovir. nih.govresearchgate.netnih.gov This oxidation occurs rapidly in the human liver cytosol and does not require cofactors. nih.govsigmaaldrich.com The reaction follows Michaelis-Menten kinetics, with a reported KM of 115 µM. nih.govsigmaaldrich.com

Enzymatic Systems Governing this compound Metabolism

The bioconversion of famciclovir, including the metabolism of this compound, is governed by specific enzyme systems primarily located in the liver and other tissues.

Role of Esterases in Initial Famciclovir Deacetylation

The initial hydrolysis of famciclovir's acetyl groups to form this compound and subsequently BRL 42359 is carried out by esterase enzymes. researchgate.netsmolecule.comjst.go.jp These enzymes are ubiquitous in the body, with the first deacetylation step occurring predominantly in the intestinal wall, and to some extent in the blood and liver. avma.org The efficiency of these esterases ensures the rapid conversion of the prodrug to its intermediates. researchgate.net

Unresolved Mechanistic Aspects of this compound Metabolic Conversion

While the major enzymatic steps in the bioconversion of famciclovir to penciclovir have been identified—deacetylation to this compound followed by oxidation via aldehyde oxidase—the precise and complete mechanism is not yet fully understood. nih.govresearchgate.net Several aspects of the metabolic dynamics remain subjects for further investigation.

Furthermore, while aldehyde oxidase is confirmed as the key enzyme for the final oxidation step in humans, the detailed molecular mechanism of this interaction warrants deeper exploration. nih.gov Species-specific differences in metabolism also present an area of unresolved questions. For instance, in feline models, the conversion of this compound to penciclovir has been identified as a potential rate-limiting step where metabolism can become saturated at higher doses. researchgate.net Understanding the mechanistic basis for these saturation kinetics is crucial for interspecies extrapolation and translational studies.

Pharmacokinetic Profile and Systemic Disposition of Desacetyl Famciclovir

Transient Nature and Rapid Transformation of Desacetyl Famciclovir (B1672041) in Biological Systems

Following oral administration, famciclovir is rapidly and extensively absorbed and undergoes significant first-pass metabolism. researchgate.nete-lactancia.org This process involves two primary steps: deacetylation to form desacetyl famciclovir and subsequent oxidation to the active antiviral agent, penciclovir (B1679225). asm.org The initial deacetylation occurs predominantly in the intestinal wall, with some contribution from the blood and liver. avma.orgresearchgate.net

The resulting intermediate, this compound, also referred to as BRL 42359 or 6-deoxypenciclovir (B18198), is characterized by its transient presence in the plasma. asm.orgtandfonline.comtandfonline.com Studies in humans have shown that plasma concentrations of this compound are generally low and detectable for only a brief period after famciclovir administration. asm.orgtandfonline.com In one study, peak plasma concentrations of BRL 42359 were observed at 0.5 hours post-dose. tandfonline.comtandfonline.com This rapid appearance and disappearance underscore the swift conversion of this compound to penciclovir. The enzyme primarily responsible for the oxidation of this compound to penciclovir is hepatic aldehyde oxidase. researchgate.netescholarship.org This efficient enzymatic conversion ensures that this compound does not accumulate to significant levels in the systemic circulation. In fact, following oral administration of famciclovir, little to no parent drug is detected in plasma or urine, with the circulating metabolites consisting almost entirely of deacetylated and oxidized products. researchgate.netfda.gov

Systemic Exposure and Clearance Dynamics of this compound and its Downstream Metabolites

The systemic exposure to this compound is considerably lower than that of its downstream metabolite, penciclovir. In a study involving healthy male subjects who received a 500 mg oral dose of ¹⁴C-famciclovir, the peak plasma concentration (Cmax) of this compound (BRL 42359) was 1.0 ± 0.1 µg/mL, achieved at 0.5 hours. tandfonline.comtandfonline.com In contrast, the Cmax for penciclovir was significantly higher at 3.6 ± 0.7 µg/mL, reached at 0.75 hours. tandfonline.comtandfonline.com

The primary route of elimination for the metabolites of famciclovir is through the kidneys. nih.gov Penciclovir is predominantly excreted unchanged in the urine, a process that involves both glomerular filtration and active tubular secretion. nih.govfda.gov this compound is also cleared via the kidneys. Urinary excretion data from the same study showed that penciclovir accounted for 59.2 ± 4.9% of the administered dose in 0-24 hour urine, while this compound accounted for 5.0 ± 0.5%. tandfonline.comtandfonline.com In the feces (0-48 hours), penciclovir and this compound represented 4.2 ± 1.4% and 17.0 ± 6.2% of the dose, respectively. tandfonline.comtandfonline.com

The plasma elimination half-life of penciclovir in healthy individuals is approximately 2 to 2.5 hours. nih.gov The renal clearance of penciclovir is high, ranging from 25 to 30 L/h in individuals with normal renal function. nih.gov

Table 1: Pharmacokinetic Parameters of this compound and Penciclovir in Healthy Humans

Parameter This compound (BRL 42359) Penciclovir
Peak Plasma Concentration (Cmax) 1.0 ± 0.1 µg/mL tandfonline.comtandfonline.com 3.6 ± 0.7 µg/mL tandfonline.comtandfonline.com
Time to Peak Plasma Concentration (Tmax) 0.5 hours tandfonline.comtandfonline.com 0.75 hours tandfonline.comtandfonline.com
Plasma Elimination Half-life (t½) Not specifically reported due to rapid conversion ~2.1 hours tandfonline.comtandfonline.com
Urinary Excretion (0-24h, % of dose) 5.0 ± 0.5% tandfonline.comtandfonline.com 59.2 ± 4.9% tandfonline.comtandfonline.com
Fecal Excretion (0-48h, % of dose) 17.0 ± 6.2% tandfonline.comtandfonline.com 4.2 ± 1.4% tandfonline.comtandfonline.com

Comparative Pharmacokinetic Studies of Famciclovir Metabolism and this compound Formation Across Species

The metabolism of famciclovir and the resulting pharmacokinetics of its metabolites, including this compound, exhibit notable differences across various species. While in humans, famciclovir is efficiently absorbed and rapidly converted to penciclovir, with this compound being a transient intermediate, the process can differ in other animals. asm.orgresearchgate.net

In cats, for instance, the bioavailability of famciclovir appears to be significantly lower than in humans. researchgate.netucdavis.edu Studies in cats have revealed that concentrations of this compound (BRL42359) were 5- to 11-fold greater in plasma and 4- to 7-fold greater in tears compared to penciclovir concentrations. avma.org This suggests a different metabolic handling of famciclovir in felines, potentially with a less efficient conversion of this compound to penciclovir compared to humans. avma.orgresearchgate.net

In contrast, studies in young Asian elephants have shown that famciclovir undergoes complete biotransformation to penciclovir, with no measurable famciclovir in plasma samples, similar to observations in humans. researchgate.netnih.gov This indicates a rapid and efficient metabolic conversion process in this species as well. nih.govavma.org The pharmacokinetics of famciclovir and its metabolites in dogs and rats also appear to differ from those in cats, with more substantial absorption and rapid conversion to penciclovir. researchgate.net These species-specific variations in the metabolism of famciclovir and the formation and subsequent conversion of this compound highlight the importance of conducting species-specific pharmacokinetic studies.

Implications of Metabolic Saturation on this compound Kinetics

The enzymatic conversion of famciclovir to penciclovir, a two-step process involving the formation of this compound, can be subject to saturation at higher doses. This phenomenon has been particularly observed in cats, where the metabolism of famciclovir to penciclovir appears to become saturated at increasing doses, leading to nonlinear pharmacokinetics. researchgate.netucdavis.edu

In cats, increasing the famciclovir dose from 40 mg/kg to 90 mg/kg did not result in a corresponding increase in the peak plasma concentration of penciclovir. researchgate.netescholarship.org This suggests that the metabolic pathway, likely the oxidation of this compound to penciclovir by aldehyde oxidase, reaches its maximum capacity. When this metabolic step is saturated, it could theoretically lead to a relative increase in the systemic exposure of the precursor, this compound.

In humans, over the typical therapeutic dose range of 125 mg to 750 mg of famciclovir, the pharmacokinetics of penciclovir are linear. nih.govnih.gov This indicates that within this range, the metabolic pathways are not saturated, and the formation and clearance of this compound remain proportional to the dose. However, the potential for metabolic saturation at supratherapeutic doses cannot be entirely ruled out and would have implications for the kinetic profile of both this compound and the active metabolite, penciclovir.

Pharmacological and Biochemical Significance of Desacetyl Famciclovir

Assessment of Intrinsic Antiviral Activity of Desacetyl Famciclovir (B1672041)

Desacetyl famciclovir, an intermediate metabolite in the conversion of the prodrug famciclovir to the active antiviral agent penciclovir (B1679225), has been evaluated for its own direct effects on viral replication.

In Vitro Evaluation of Direct Inhibition of Viral Replication by this compound

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have been performed to determine if this compound possesses any inherent ability to inhibit the replication of viruses. Research utilizing plaque reduction assays, a method to quantify the reduction in viral plaques in a cell culture, has demonstrated that this compound itself does not exhibit any significant direct antiviral effect against feline herpesvirus type 1 (FHV-1) at the concentrations tested. escholarship.orgnih.gov In these studies, this compound, also referred to as BRL 42359, showed no appreciable antiviral activity. escholarship.orgnih.gov This lack of intrinsic antiviral action underscores its role primarily as a metabolic intermediary.

Comparative Analysis of Antiviral Potency Against Herpesviruses

When compared to its parent compound, famciclovir, and the ultimate active metabolite, penciclovir, this compound's lack of antiviral potency is evident. While famciclovir itself is also inactive and requires metabolic conversion, penciclovir demonstrates significant antiviral activity against various herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). fda.govresearchgate.netmedsafe.govt.nz Studies have shown that penciclovir effectively inhibits the replication of these viruses in cell culture. fda.govresearchgate.net In contrast, both famciclovir and its deacetylated metabolite, this compound (BRL 42359), were found to have no direct antiviral effect in these in vitro assays. escholarship.orgnih.gov This highlights that the antiviral efficacy observed after the administration of famciclovir is attributable to its conversion to penciclovir, and not to any direct action of this compound. escholarship.orgnih.gov

Functional Role as an Obligatory Precursor in the Formation of Active Penciclovir Triphosphate

This compound serves as a critical and mandatory intermediate in the metabolic cascade that transforms the orally administered prodrug, famciclovir, into the pharmacologically active antiviral agent, penciclovir triphosphate. nih.govsmpdb.casmpdb.ca Famciclovir itself is devoid of antiviral activity and must undergo a two-step biotransformation to become effective. hres.canih.gov

The initial step in this metabolic pathway is the deacetylation of famciclovir, a process that occurs predominantly in the blood and intestinal wall, to yield this compound (also known as BRL 42359). nih.govresearchgate.netescholarship.org This reaction essentially removes the acetyl groups from the famciclovir molecule.

Subsequently, this compound is oxidized by the enzyme aldehyde oxidase, primarily in the liver, to form penciclovir. hres.caresearchgate.net Once penciclovir is formed and enters virally infected cells, it is phosphorylated by a viral-specific enzyme called thymidine (B127349) kinase to penciclovir monophosphate. fda.govnih.govpatsnap.com This phosphorylation is a key step that ensures the drug is selectively activated in infected cells. nih.gov Cellular kinases then further phosphorylate the monophosphate form to the active penciclovir triphosphate. fda.govnih.govpatsnap.com

Penciclovir triphosphate is a potent inhibitor of viral DNA polymerase, an enzyme essential for the replication of the viral genome. researchgate.nethres.capatsnap.com It acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and upon incorporation into the growing viral DNA chain, it prevents significant further elongation, thereby halting viral replication. hres.canih.govpatsnap.com The entire process is a clear example of bioactivation, where an inactive prodrug is metabolically converted through an essential intermediate, this compound, to its active form.

The following table summarizes the key steps in the metabolic activation of famciclovir:

Metabolic Pathway of Famciclovir to Penciclovir Triphosphate
Step Precursor Metabolite Key Enzyme(s) Location
1 Famciclovir This compound (BRL 42359) Esterases Blood, Intestinal Wall
2 This compound Penciclovir Aldehyde Oxidase Liver
3 Penciclovir Penciclovir Monophosphate Viral Thymidine Kinase Infected Cells
4 Penciclovir Monophosphate Penciclovir Diphosphate Cellular Kinases Infected Cells
5 Penciclovir Diphosphate Penciclovir Triphosphate Cellular Kinases Infected Cells

Structural Determinants of this compound's Metabolic Fate and Reactivity

The chemical structure of this compound plays a crucial role in its metabolic transformation and its interactions with biological systems. scbt.com Key structural features, such as hydroxyl groups and the capacity for hydrogen bonding, significantly influence its properties. scbt.com

Role of Hydrogen Bonding in Molecular Interactions and Binding

This compound's structure allows it to participate in hydrogen bonding, a type of non-covalent interaction that is fundamental to molecular recognition in biological systems. scbt.comnih.gov The ability to form hydrogen bonds facilitates the specific binding of this compound to the active sites of enzymes involved in its metabolism. scbt.com This specific interaction is crucial for its efficient conversion to penciclovir. Hydrogen bonds help to properly orient the molecule within the enzyme's active site, allowing the catalytic reaction to proceed effectively. scbt.comnih.gov

The following table lists the chemical compounds mentioned in this article:

Kinetic Profile and Rapid Transformation in Biological Systems

This compound is a key, albeit transient, intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Following oral administration, Famciclovir undergoes a rapid and efficient two-step bio-transformation process to ultimately form the pharmacologically active agent, Penciclovir. The kinetic profile of this pathway is characterized by the swift appearance and subsequent conversion of its metabolites, highlighting a highly effective prodrug system.

The metabolic cascade begins with the hydrolysis of one or both of the acetyl ester groups from Famciclovir. The hydrolysis of a single acetyl group results in the formation of monoacetylated intermediates, collectively referred to as this compound. This initial deacetylation step occurs rapidly, primarily mediated by esterase enzymes located in the intestinal wall and the liver. nih.govavma.orgresearchgate.net

The monoacetylated intermediates are themselves fleeting and are swiftly hydrolyzed further to form the di-deacetylated metabolite, 6-deoxypenciclovir (B18198), also known by its laboratory code BRL 42359. nih.govnih.govcaymanchem.com The transient nature of this compound is evidenced by the fact that it, along with the parent compound Famciclovir, is typically found in negligible amounts or is undetectable in plasma and urine. nih.govsigmaaldrich.comfda.govresearchgate.net For instance, monoacetylated penciclovir accounts for less than 0.5% of the administered dose recovered in urine. fda.govnih.gov

The efficiency of this entire metabolic conversion is demonstrated by the pharmacokinetic profile of the end-product, Penciclovir. Peak plasma concentrations of Penciclovir are typically achieved very quickly, often in less than one hour after the oral administration of Famciclovir in fasting individuals. nih.gov This rapid appearance underscores the swiftness of the preceding deacetylation and oxidation steps involving this compound and 6-deoxypenciclovir.

The table below summarizes the key pharmacokinetic parameters for the major detectable metabolites of Famciclovir in humans, illustrating the rapid transformation process.

Pharmacokinetic Parameters of Famciclovir Metabolites in Plasma (Human)

Compound Tmax (Time to Peak Concentration) Notes
Famciclovir Not detected Rapidly and extensively metabolized during first-pass. nih.govnih.gov
This compound Not consistently detected Highly transient intermediate. nih.govfda.gov
6-deoxypenciclovir (BRL 42359) ~0.5 - 0.75 hours Inactive precursor to Penciclovir. nih.gov

| Penciclovir | ~0.5 - 1 hour | Active antiviral compound. nih.gov |

Metabolic Pathway of Famciclovir

Step Precursor Enzyme Metabolite Location
1 Famciclovir Esterases This compound (monoacetylated intermediates) Intestinal Wall, Liver nih.govavma.org
2 This compound Esterases 6-deoxypenciclovir (BRL 42359) Liver, Blood avma.org

| 3 | 6-deoxypenciclovir | Aldehyde Oxidase | Penciclovir | Liver nih.govsigmaaldrich.com |

Analytical Methodologies and Characterization of Desacetyl Famciclovir in Research

Development and Validation of Chromatographic and Spectroscopic Methods for Desacetyl Famciclovir (B1672041) Quantification

The quantification of Desacetyl Famciclovir is intrinsically linked to the analytical methods developed for its parent drug, Famciclovir. Regulatory guidelines necessitate that analytical methods for active pharmaceutical ingredients (APIs) must be stability-indicating, meaning they can accurately measure the API in the presence of its impurities and degradation products. researchgate.netijpsjournal.com Consequently, the development of chromatographic and spectroscopic methods for Famciclovir has focused on achieving sufficient resolution between the main component and related substances like this compound.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the most prevalent technique for this purpose. researchgate.netimedpub.comnih.gov Method development involves a systematic optimization of various parameters to ensure specificity, accuracy, and precision. wisdomlib.org Key variables include the column type (commonly C18), mobile phase composition, pH, flow rate, and detector wavelength. researchgate.netnih.gov

For instance, a common approach involves using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. imedpub.comnih.gov The pH of the buffer is a critical parameter that is adjusted to optimize the retention times and peak shapes of both Famciclovir and this compound. Detection is typically performed using a UV spectrophotometer or a photodiode array (PDA) detector, with wavelengths around 220 nm or 242 nm being common. imedpub.comresearchgate.net

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines. researchgate.netresearchgate.net This process confirms that the analytical procedure is suitable for its intended purpose. Specificity is demonstrated by showing that the method can distinguish Famciclovir from its impurities, which is often confirmed by analyzing samples from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) where impurities like this compound are intentionally generated. ijpsjournal.comimpactfactor.org Other validated parameters include linearity, precision, accuracy, and robustness. nih.govwisdomlib.org

While methods are often developed for the parent drug, the principles and systems are designed for the simultaneous quantification of its impurities. The following table summarizes examples of chromatographic conditions used in the analysis of Famciclovir, which are capable of separating it from its impurities, including this compound.

Parameter Method 1 Method 2 Method 3
Column Symmetry C18, 150mm x 4.6mm, 5µm imedpub.comRP-18 nih.govRP-C18 researchgate.net
Mobile Phase Phosphate buffer (0.02M, pH 5.0) and Acetonitrile (80:20 v/v) imedpub.comPhosphate buffer (50mM, pH 3.05) and Methanol (50:50 v/v) nih.govWater and Methanol (25:75 v/v), pH 3.05 researchgate.net
Flow Rate 1.0 mL/min imedpub.com1.0 mL/min nih.gov1.0 mL/min researchgate.net
Detection (UV) 220 nm imedpub.com242 nm nih.gov221 nm researchgate.net

Application of this compound as a Reference Standard in Pharmaceutical Research and Development

A highly purified form of this compound serves as a critical reference standard in the pharmaceutical industry. axios-research.com It is often designated by pharmacopeias as a specified impurity, such as "Famciclovir USP Related Compound B". clearsynth.comsynzeal.comsynzeal.com The availability of this well-characterized standard is essential for a variety of applications in research, development, and quality control. axios-research.comsynzeal.com

During the development of new analytical methods for Famciclovir, the this compound reference standard is used to optimize the separation conditions. clearsynth.comsynzeal.com Analysts can intentionally spike solutions with this standard to confirm the method's ability to resolve the impurity peak from the main API peak.

In method validation, the reference standard is indispensable for several key tests:

Specificity: The standard is used to confirm the identity of the impurity peak in chromatograms, ensuring the method can unambiguously assess the analyte. ijpsjournal.com

Linearity: A calibration curve for this compound can be generated to demonstrate that the method provides a response that is directly proportional to the concentration of the impurity.

Accuracy: The standard is used in recovery studies to prove that the method can accurately quantify the known amount of the impurity in a sample matrix. researchgate.net

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The reference standard is used to determine the lowest concentration of the impurity that can be reliably quantified and detected, respectively. researchgate.netimpactfactor.org

In a manufacturing setting, the primary role of the this compound reference standard is in the routine quality control (QC) of Famciclovir drug substance and drug product. axios-research.comclearsynth.comsynzeal.com Regulatory bodies set strict limits on the levels of impurities in pharmaceutical products.

The this compound standard is used to:

Identify the corresponding impurity peak in the chromatogram of a production batch of Famciclovir by comparing retention times.

Quantify the amount of this compound present in the batch. This ensures that the level of this specific impurity does not exceed the established safety threshold. cbg-meb.nl

This process, known as impurity profiling, is a mandatory part of batch release testing. pharmaffiliates.com It guarantees the quality, safety, and consistency of the final pharmaceutical product. The reference standard acts as the benchmark against which the impurity in the test sample is measured, ensuring traceability and compliance with pharmacopeial standards (USP or EP). axios-research.comsynzeal.com

Utilization in Analytical Method Development and Validation

Advanced Characterization Techniques for Elucidating this compound's Structure and Purity in Research Samples

The definitive identification and structural elucidation of this compound, particularly for its use as a reference standard, require the application of advanced analytical techniques. cwsabroad.com While chromatography can separate the compound, spectroscopic methods are needed to confirm its molecular structure and purity.

Suppliers of reference standards provide a comprehensive Certificate of Analysis (CoA) that includes data from multiple techniques to unequivocally confirm the material's identity. synzeal.com These techniques typically include:

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, which helps confirm its molecular weight (279.30 g/mol ). nih.govscbt.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used not only for identification but also to characterize degradation products in stability studies. nih.govimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data allows for the unambiguous confirmation of its specific isomeric structure, distinguishing it from other related impurities.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation. ijpsjournal.com

Together, these advanced methods provide a complete profile of the this compound molecule, confirming its structure and ensuring its purity, which are essential prerequisites for its use as a reference standard in pharmaceutical research and quality control. cwsabroad.com

Advanced Research Directions and Future Perspectives on Desacetyl Famciclovir

Comprehensive Elucidation of All Enzymatic Steps in Desacetyl Famciclovir (B1672041) Conversion Cascade

The conversion of famciclovir to its active form, penciclovir (B1679225), is a two-step process. Following oral administration, famciclovir is rapidly deacetylated to desacetyl famciclovir (also known as BRL 42359). nih.govresearchgate.net This intermediate is then oxidized to penciclovir. nih.govfda.gov While the primary enzyme responsible for the second step has been identified, a complete understanding of all contributing enzymes and their relative importance is an ongoing area of research.

However, the metabolic landscape can be complex and species-dependent. For instance, studies in rats have identified two distinct populations: one with both AO and XO activity (AO-active) and another with only XO activity (AO-inactive). nih.gov In AO-inactive rats, this compound can be slowly converted to penciclovir by XO. nih.gov This highlights the importance of considering inter-species variations in enzyme expression and activity when extrapolating preclinical data.

Beyond the primary conversion to penciclovir, minor metabolites have also been identified, including 8-oxo and 6,8-dioxo derivatives of both famciclovir and this compound. nih.gov The formation of these metabolites suggests the involvement of other oxidative pathways or secondary reactions catalyzed by AO or XO. A comprehensive elucidation would involve identifying and quantifying the contribution of all enzymes involved in the formation of these minor metabolites.

Table 1: Key Enzymes and Metabolites in the Famciclovir Conversion Cascade

PrecursorIntermediate/MetaboliteKey Enzyme(s)Primary Function
FamciclovirThis compoundEsterasesDeacetylation
This compoundPenciclovirAldehyde Oxidase (AO)Oxidation
This compound8-oxo-desacetyl-famciclovirAldehyde Oxidase (AO)Oxidation
This compound6,8-dioxo-metabolitesAldehyde Oxidase (AO)Oxidation

High-Resolution Structural Biology Studies of Enzymes Interacting with this compound

Understanding the precise molecular interactions between this compound and the enzymes that metabolize it is crucial for a complete mechanistic picture. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of the enzyme active sites and how this compound binds within them.

To date, the crystal structure of human aldehyde oxidase (hAOX1) has been determined, both in its substrate-free form and in complex with other molecules. xray.cz These structures reveal a complex homodimer with each monomer containing a molybdenum cofactor (Moco) catalytic domain, a flavin adenine (B156593) dinucleotide (FAD) binding domain, and two iron-sulfur clusters. xray.cz The active site is located within the Moco domain. xray.czresearchgate.net

While a co-crystal structure of hAOX1 with this compound is not yet publicly available, existing structural data for hAOX1 in complex with other substrates and inhibitors provide valuable insights. xray.cz Analysis of these structures helps to understand the key amino acid residues involved in substrate recognition, binding, and catalysis. xray.cz This information is critical for predicting how this compound or newly designed prodrugs will interact with the enzyme.

Future research in this area will focus on obtaining high-resolution structures of hAOX1 and potentially XO in complex with this compound. This would allow for a detailed analysis of the binding orientation, the specific amino acid residues that form hydrogen bonds and other interactions with the substrate, and the conformational changes that occur within the enzyme upon substrate binding. Such studies would provide a definitive structural basis for the observed substrate specificity and catalytic mechanism.

Application of Computational Chemistry and Molecular Dynamics Simulations to Predict Metabolic Fate

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools for predicting the metabolic fate of drug candidates and for understanding enzyme-substrate interactions at a dynamic level. nih.gov These in silico methods can complement experimental studies and provide insights that are difficult to obtain through laboratory experiments alone.

For this compound, computational approaches can be used to:

Predict the site of metabolism: Density functional theory (DFT) calculations can be used to model the reaction mechanism of AO-mediated oxidation and predict the most likely sites of oxidation on the this compound molecule. nih.govacs.org Such studies can help to explain the observed formation of the major 6-oxo metabolite (penciclovir) as well as minor 8-oxo metabolites. nih.govacs.org

Simulate enzyme-substrate binding: Molecular docking and MD simulations can be used to model the binding of this compound to the active site of AO. nih.govnih.gov These simulations can predict the binding affinity and the orientation of the substrate within the active site, providing insights into the structural determinants of substrate recognition.

Elucidate the reaction mechanism: Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate the entire catalytic cycle of this compound oxidation by AO. nih.gov This can provide a detailed understanding of the transition states and energy barriers involved in the reaction.

A study utilizing DFT calculations to investigate the AO-mediated metabolism of famciclovir provided insights into the formation of both the 6-oxo and 8-oxo metabolites. nih.govacs.org These computational approaches can be further refined and expanded to create more accurate predictive models for the metabolism of this compound and other related compounds.

Development of Novel Isotopic Tracers and Analytical Probes for In Vivo Metabolic Studies

To gain a deeper understanding of the in vivo metabolic fate of this compound, the development of advanced analytical tools is essential. Isotopic tracers and specialized analytical probes offer powerful means to track the molecule's journey through the body and to visualize its metabolic conversion in real-time.

Isotopic Tracers: Stable isotope labeling, where atoms in the this compound molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), allows for the precise tracking of the compound and its metabolites using mass spectrometry. nih.govfrontiersin.org This technique can be used to:

Quantify the rates of conversion of this compound to penciclovir and other metabolites in vivo. nih.gov

Investigate the tissue distribution and elimination of this compound and its metabolites. acs.org

Deuterium-labeled famciclovir (famciclovir-d4) is commercially available and serves as a tracer for pharmacokinetic studies. medchemexpress.com The development of specifically labeled this compound isotopes would provide a more direct tool for studying its specific metabolic steps.

Analytical Probes: The development of fluorescent or other imaging probes based on the this compound scaffold could enable the visualization of its metabolic activation in living cells or even whole organisms. google.com For example, a probe could be designed to become fluorescent only after being oxidized by AO. This would allow for the real-time imaging of AO activity and the spatial distribution of this compound metabolism. While not developed specifically for this compound, the development of [¹⁸F]fluoropenciclovir (FPCV) as a PET imaging probe for herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) reporter gene expression demonstrates the feasibility of creating such advanced probes. snmjournals.org

Contribution of this compound Insights to Next-Generation Prodrug Design and Optimization Strategies

The knowledge gained from studying the metabolism of this compound has significant implications for the design and optimization of future prodrugs. nih.govacs.orgnih.gov The famciclovir-to-penciclovir conversion serves as a successful example of a "third generation" nucleoside prodrug strategy that leverages host enzymes to achieve high oral bioavailability. nih.govresearchgate.net

Key insights from this compound research that can inform next-generation prodrug design include:

Targeting specific activating enzymes: The reliance of this compound on AO for activation highlights the potential for designing prodrugs that are selectively activated by specific enzymes in target tissues. researchgate.net This can improve drug targeting and reduce off-target effects.

Predicting metabolic liabilities: The formation of minor, potentially inactive or even toxic, metabolites from this compound underscores the importance of predicting and minimizing unwanted metabolic pathways. nih.gov Computational tools and in vitro screening assays can be used to identify potential metabolic liabilities early in the drug discovery process.

By applying these principles, medicinal chemists can design novel prodrugs with improved absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to more effective and safer therapies. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.